1-Chloro-1-(4-fluoro-3-iodophenyl)propan-2-one

Catalog No.
S14617121
CAS No.
M.F
C9H7ClFIO
M. Wt
312.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-1-(4-fluoro-3-iodophenyl)propan-2-one

Product Name

1-Chloro-1-(4-fluoro-3-iodophenyl)propan-2-one

IUPAC Name

1-chloro-1-(4-fluoro-3-iodophenyl)propan-2-one

Molecular Formula

C9H7ClFIO

Molecular Weight

312.50 g/mol

InChI

InChI=1S/C9H7ClFIO/c1-5(13)9(10)6-2-3-7(11)8(12)4-6/h2-4,9H,1H3

InChI Key

LALCNZQQGKGYMM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)F)I)Cl

1-Chloro-1-(4-fluoro-3-iodophenyl)propan-2-one is an organic compound notable for its complex structure and potential applications in medicinal chemistry and organic synthesis. The compound features a propan-2-one moiety, where a chlorine atom is attached to the carbon adjacent to the carbonyl group, and a phenyl ring that is substituted with both a fluorine and an iodine atom. This unique combination of halogen substituents enhances its reactivity and biological activity, making it a subject of interest in various chemical research fields.

Due to its functional groups:

  • Halogenation: The presence of the chlorine atom allows for further halogenation reactions under suitable conditions.
  • Nucleophilic Substitution: The carbonyl group can participate in nucleophilic attack, leading to the formation of new compounds.
  • Reduction: The ketone functional group can be reduced to form secondary alcohols or other derivatives, depending on the reaction conditions.
  • Oxidation: Potential oxidation can lead to the formation of carboxylic acids or other oxidized products.

These reactions are significant for synthesizing derivatives and exploring the compound's reactivity in biological systems.

Research indicates that 1-Chloro-1-(4-fluoro-3-iodophenyl)propan-2-one exhibits notable biological activities. Its halogen substituents may enhance its binding affinity to various biological targets, including enzymes and receptors. Preliminary studies suggest potential applications in drug development, particularly in targeting specific pathways related to diseases. The compound's ability to interact with biomolecules makes it a candidate for further pharmacological investigations.

Synthetic Routes

The synthesis of 1-Chloro-1-(4-fluoro-3-iodophenyl)propan-2-one typically involves:

  • Halogenation: A precursor compound undergoes chlorination using agents such as thionyl chloride or phosphorus pentachloride under anhydrous conditions.
  • Substitution Reactions: Following initial halogenation, further substitution reactions can introduce additional functional groups as needed.

Industrial Production

For industrial production, processes may be scaled up using continuous flow reactors to optimize yield and purity. Careful control of reaction conditions, including temperature and pressure, is essential to achieve high-quality products.

1-Chloro-1-(4-fluoro-3-iodophenyl)propan-2-one has several applications:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Medicinal Chemistry: Investigated for potential use as a drug candidate due to its biological activity.
  • Chemical Research: Used in studies focused on halogenated compounds and their interactions with biological systems.

The interaction studies of 1-Chloro-1-(4-fluoro-3-iodophenyl)propan-2-one focus on its binding affinity with various molecular targets. The presence of halogens (chlorine, fluorine, iodine) can significantly influence the compound's reactivity and specificity towards enzymes or receptors. Mechanistic studies are ongoing to elucidate the exact pathways through which this compound exerts its biological effects.

Several compounds share structural similarities with 1-Chloro-1-(4-fluoro-3-iodophenyl)propan-2-one. Here are some notable examples:

Compound NameCAS NumberKey Features
1-Chloro-1-(4-fluorophenyl)propan-2-one1804049-90-8Lacks iodine substitution; simpler structure
1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one1804175-14-1Different substitution pattern; similar reactivity
1-Chloro-1-(2-fluoro-5-iodophenyl)propan-2-one1804175-XVaries in halogen positioning; distinct properties

Uniqueness

What sets 1-Chloro-1-(4-fluoro-3-iodophenyl)propan-2-one apart from its analogs is the specific arrangement and combination of halogens on the phenyl ring. This unique configuration may confer distinct biological activities compared to similar compounds that lack one or more of these functional groups. The interplay between the chlorine, fluorine, and iodine atoms significantly influences its chemical reactivity and potential therapeutic applications.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

311.92142 g/mol

Monoisotopic Mass

311.92142 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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